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Compound of Interest

Compound Name: ML202

Cat. No.: B560308 Get Quote

A Note on Compound Nomenclature: You have requested information on optimizing the

concentration of ML202. Our database indicates that ML202 is an allosteric activator of human

pyruvate kinase M2 (hPK-M2)[1]. However, based on the context of optimizing concentrations

for experiments involving signaling pathways for a research and drug development audience, it

is highly probable that you are interested in ML204, a well-characterized, potent, and selective

inhibitor of TRPC4 and TRPC5 channels[2][3][4]. This guide will focus on ML204. If you are

indeed working with ML202, please note that the following information will not be applicable.

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in effectively

using ML204 in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is ML204 and what is its primary mechanism of action?

ML204 is a small molecule inhibitor that selectively targets the transient receptor potential

canonical (TRPC) ion channels TRPC4 and TRPC5.[3] These channels are calcium-permeable

non-selective cation channels. ML204 blocks the influx of calcium through these channels,

making it a valuable tool for studying the physiological roles of TRPC4 and TRPC5. The

inhibition appears to be a direct interaction with the channel itself.

Q2: What are the key quantitative parameters for ML204's activity?
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The inhibitory concentrations of ML204 can vary depending on the experimental setup. Below

is a summary of reported values:

Parameter Value Assay Type Notes

IC50 0.96 µM
Fluorescence (Ca2+

influx)

Inhibition of mouse

TRPC4β in HEK293

cells.

IC50 2.6 µM Electrophysiology

Automated patch

clamp on TRPC4β

channels.

IC50 2.9 µM Electrophysiology
Manual patch clamp

on TRPC4 channels.

Q3: What is the selectivity profile of ML204?

ML204 is valued for its selectivity for TRPC4/5 over other channels.
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Channel Selectivity/Effect Notes

TRPC4/TRPC5 Primary Targets

Potent inhibitor. At 10 µM, it

produces a nearly complete

block of TRPC4 and ~65%

inhibition of TRPC5.

TRPC6
~19-fold less sensitive than

TRPC4

Exhibits good selectivity

against TRPC6.

TRPC3 Modest selectivity

More modest selectivity

against TRPC3 compared to

TRPC6.

TRPV1, TRPV3, TRPA1,

TRPM8
No significant block

At concentrations of 10-20 µM,

no appreciable block was

observed.

Voltage-gated Channels No significant block

No appreciable effect on native

voltage-gated sodium,

potassium, or calcium

channels.

Q4: Are there any known limitations or off-target effects of ML204?

While selective, it's important to be aware of the following:

Heteromeric Channels: Some research suggests that ML204 may be a less effective inhibitor

of heteromeric channels composed of TRPC1 and TRPC4 or TRPC1 and TRPC5 subunits.

This is a critical consideration as native channels are often heteromers.

Mode of Activation: The inhibitory effect on TRPC6 can depend on how the channel is

activated.

Troubleshooting Guide
Issue 1: I am not observing an inhibitory effect with ML204.
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Concentration: Is the concentration optimal? For initial experiments, a concentration range of

1-10 µM is recommended. In some cell types, like human lung microvascular endothelial

cells, 10 µM has been shown to be effective.

Compound Stability: ML204 has a reported half-life of only two hours in buffered saline and

shows poor stability in the presence of liver microsomes. Prepare fresh solutions for each

experiment and consider the duration of your assay.

Cellular Expression: Does your experimental system express TRPC4 or TRPC5? Confirm

channel expression using techniques like qPCR or Western blotting.

Activation Method: Ensure that the method you are using to activate the TRPC4/5 channels

is robust and consistent.

Issue 2: My experimental results are inconsistent.

Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same final

concentration used for your ML204 treatment. The final DMSO concentration should typically

be kept below 0.1% to avoid solvent-induced artifacts.

Compound Preparation: Ensure ML204 is fully dissolved before adding it to your

experimental medium. Sonication may be required. Incomplete dissolution can lead to

inaccurate concentrations.

Washout Steps: ML204's effects have been shown to be reversible with washout. If you are

performing washout experiments, ensure the washout is thorough.

Issue 3: I am observing unexpected cellular toxicity.

High Concentrations: Very high concentrations of ML204 may have off-target effects or

induce non-specific toxicity. Perform a dose-response curve to determine the optimal, non-

toxic concentration for your cell type.

Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

Ensure your vehicle control does not show toxicity.

Experimental Protocols
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Protocol: In Vitro Calcium Influx Assay Using a
Fluorescent Indicator
This protocol provides a general framework for measuring the inhibition of TRPC4/5-mediated

calcium influx by ML204 in a cell line expressing these channels.

1. Reagent and Cell Preparation:

Cells: Plate cells expressing TRPC4 or TRPC5 (e.g., HEK293 cells) in a 96-well, black-
walled, clear-bottom plate and grow to 80-90% confluency.
ML204 Stock Solution: Prepare a 10 mM stock solution of ML204 in DMSO. Store at -20°C
or -80°C for long-term storage.
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Fluorescent Calcium Indicator: Prepare a loading solution of a calcium-sensitive dye (e.g.,
Fluo-4 AM) in Assay Buffer as per the manufacturer's instructions.
Agonist: Prepare a solution of a known TRPC4/5 agonist (e.g., a G-protein coupled receptor
agonist like carbachol if the appropriate receptor is co-expressed) at a concentration that
elicits a robust response.

2. Cell Loading with Calcium Indicator:

Remove growth medium from the cells.
Wash the cells once with 100 µL of Assay Buffer.
Add 50 µL of the Fluo-4 AM loading solution to each well.
Incubate at 37°C for 30-60 minutes.
Wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
Add 100 µL of Assay Buffer to each well and incubate for 30 minutes at room temperature to
allow for de-esterification of the dye.

3. ML204 Incubation and Measurement:

Prepare serial dilutions of ML204 in Assay Buffer from your stock solution. Remember to
prepare a vehicle control (DMSO alone).
Add the diluted ML204 or vehicle control to the respective wells.
Incubate for 10-20 minutes at room temperature.
Place the plate in a fluorescence plate reader equipped with an automated injection system.
Set the plate reader to record fluorescence intensity (e.g., Ex/Em ~485/525 nm for Fluo-4)
every 1-2 seconds.
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Record a baseline fluorescence for 15-30 seconds.
Inject the agonist solution and continue recording the fluorescence signal for 2-5 minutes to
capture the calcium influx.

4. Data Analysis:

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the
peak fluorescence for each well.
Normalize the response to the vehicle control.
Plot the normalized response against the log of the ML204 concentration and fit the data to a
four-parameter logistic equation to determine the IC50 value.
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Caption: Simplified signaling pathway showing ML204 inhibition of TRPC4/5 channels.

Experimental Workflow Diagram
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Caption: General experimental workflow for a cell-based calcium influx assay with ML204.
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Troubleshooting Logic Diagram
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Caption: A logical troubleshooting guide for experiments where ML204 shows no effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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